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molecular formula C10H12N2O2S B1315895 3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester

3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester

Cat. No. B1315895
M. Wt: 224.28 g/mol
InChI Key: WIXVRERAVALXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642361B2

Procedure details

Add 2-(1-ethoxy-propylidene)-malononitrile, prepared in preparation 38, (230.0 g, 1531 mmol) in ethanol (1.3 L) stir with overhead stirring under nitrogen at rt and add ethyl thioglycolate (168.8 mL, 1531 mmol) and potassium acetate (225.4 g, 2297 mmol). Heat the resulting red mixture at 60° C. for 2 h. Add water (300 mL) and cool the mixture to 5° C. for 1 h. Collect the precipitate that forms by filtration, wash with 20-25% water/ethanol, and dry at rt for 3 d affording the title compound as light orange needles: 1H NMR (DMSO-d6) δ 6.76 (bs, 2H), 4.18 (q, J=7.1, 2H), 2.86 (q, J=7.5, 2H), 1.223 (t, J=7.1, 3H), 1.220 (t, J=7.5, 3H); 13C NMR (DMSO-d6) 163.8, 163.7, 153.7, 112.9, 100.0, 96.3, 60.0, 23.2, 14.3, 14.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
168.8 mL
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
225.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
1.3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C:4](=[C:7]([C:10]#[N:11])[C:8]#[N:9])[CH2:5][CH3:6])C.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:13][SH:14].C([O-])(=O)C.[K+].O>C(O)C>[CH2:17]([O:16][C:12]([C:13]1[S:14][C:4]([CH2:5][CH3:6])=[C:7]([C:8]#[N:9])[C:10]=1[NH2:11])=[O:15])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC)=C(C#N)C#N
Step Two
Name
Quantity
168.8 mL
Type
reactant
Smiles
C(CS)(=O)OCC
Name
potassium acetate
Quantity
225.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.3 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stir with overhead
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring under nitrogen at rt
CUSTOM
Type
CUSTOM
Details
Collect the precipitate that forms
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
wash with 20-25% water/ethanol
CUSTOM
Type
CUSTOM
Details
dry at rt for 3 d
Duration
3 d

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1SC(=C(C1N)C#N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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